Daphnoretin

概要

説明

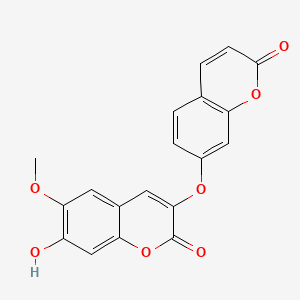

ダフノレチンは、Wikstroemia indicaやStellera chamaejasmeなどの植物から単離された、天然に存在するビクマリン化合物です。 抗ウイルス、抗腫瘍、抗炎症など、さまざまな薬理学的活性で知られています 。 ダフノレチンの化学式はC19H12O7であり、モル質量は352.298 g/molです .

準備方法

合成経路と反応条件

ダフノレチンは、マイクロ波支援抽出やイオン液体ベースの分散液体液体マイクロ抽出など、さまざまな方法で合成できます。 これらの方法は、微量成分の定量に高速液体クロマトグラフィー(HPLC)を使用しています 。 別の方法では、グリチルレチン酸を担体として使用したPEG-PLAによるダフノレチンミセルの調製が含まれます .

工業生産方法

工業的な設定では、ダフノレチンは通常、ナノ調製技術を使用して、その溶解性と治療効果を向上させて調製されます。 たとえば、グリチルレチン酸-ポリエチレングリコール-ブロック-ポリ(D,L-乳酸)を使用した二重標的ナノ調製アプローチが、ダフノレチンを標的細胞に効果的に送達するために開発されています .

化学反応の分析

反応の種類

ダフノレチンは、酸化、還元、置換など、さまざまな化学反応を起こします。 活性酸素種(ROS)媒介経路を通じて、癌細胞のアポトーシスを誘導することが知られています .

一般的な試薬と条件

ダフノレチンを含む反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)や、抽出と精製のためのさまざまな溶媒が含まれます。 条件は、多くの場合、反応の結果を最適化するために、制御された温度とpHレベルが含まれます .

生成される主要な生成物

ダフノレチンを含む反応から生成される主要な生成物には、その代謝物が含まれ、これらの代謝物は、顕著な抗ウイルスおよび抗腫瘍活性を示します .

科学研究への応用

科学的研究の応用

Anti-Inflammatory Effects

Daphnoretin has been studied for its ability to modulate inflammatory responses, particularly in the context of spinal cord injury (SCI). Research indicates that this compound can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation.

Key Findings:

- Spinal Cord Injury Model : In a mouse model of SCI, this compound significantly improved movement ability and reduced glial cell activation. It inhibited the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) both in vivo and in vitro .

- Mechanism of Action : The compound's anti-inflammatory effects were confirmed through various assays including polymerase chain reaction (PCR), enzyme-linked immunosorbent assay (ELISA), and Western blot analyses .

Anti-Cancer Properties

This compound has demonstrated promising results as an anti-cancer agent across various cancer types.

Melanoma:

- Cell Proliferation Inhibition : In studies involving A375 and B16 melanoma cells, this compound inhibited cellular proliferation in a concentration-dependent manner. It induced apoptosis via reactive oxygen species (ROS)-mediated pathways .

Breast Cancer:

- Effects on Breast Cancer Cells : Research showed that this compound effectively suppressed the proliferation of breast cancer cell lines MCF-7 and MDA-MB-231. The compound also arrested the cell cycle and induced apoptosis, indicating its potential as a therapeutic agent for breast cancer .

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound exhibits neuroprotective effects that may be beneficial for treating neurodegenerative diseases.

Mechanisms:

- Reactive Oxygen Species : this compound's ability to induce ROS-mediated apoptosis suggests that it could be leveraged in therapies targeting oxidative stress-related conditions .

Summary of Research Findings

作用機序

ダフノレチンは、複数の分子標的と経路を通じて効果を発揮します。タンパク質キナーゼCを活性化し、活性酸素種を生成することでアポトーシスを誘導します。 さらに、NF-κB経路を阻害し、炎症を軽減し、細胞周期停止を促進します 。 この化合物はまた、小胞体ストレスとNLRP3インフラマソーム経路にも影響を与え、抗炎症作用と抗腫瘍作用に寄与します .

類似の化合物との比較

ダフノレチンは、ビクマリン構造とさまざまな薬理学的活性のために、クマリン誘導体の中でユニークです。類似の化合物には以下が含まれます。

ダフネチン: 抗酸化および抗炎症作用を持つ別のクマリン誘導体.

オキシペウセダニン: 抗けいれん作用で知られています.

ピンピネリン: 抗てんかん作用を示します.

これらの化合物と比較して、ダフノレチンは、その幅広い生物学的活性と潜在的な治療用途で際立っています。

類似化合物との比較

Daphnoretin is unique among coumarin derivatives due to its bicoumarin structure and diverse pharmacological activities. Similar compounds include:

Daphnetin: Another coumarin derivative with antioxidant and anti-inflammatory properties.

Compared to these compounds, this compound stands out for its broader range of biological activities and potential therapeutic applications.

生物活性

Daphnoretin, a naturally occurring bicoumarin compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the various mechanisms through which this compound exhibits its effects, supported by research findings, case studies, and data tables.

1. Antitumor Activity:

this compound has been shown to inhibit the proliferation of various cancer cell lines, including lung cancer (A549), melanoma (A375 and B16), and osteosarcoma (HOS) cells. The compound induces apoptosis through several mechanisms:

- Cell Cycle Arrest: this compound causes G2/M phase arrest in HOS cells by downregulating cyclins and cdc2 expression, leading to mitochondrial dysfunction and caspase activation .

- Reactive Oxygen Species (ROS) Production: It increases ROS levels in melanoma cells, which is crucial for the induction of apoptosis .

- Regulation of Apoptotic Proteins: this compound upregulates Bax and downregulates Bcl-2, promoting mitochondrial apoptosis .

Table 1: Summary of Antitumor Effects of this compound

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 3.89 | Induces apoptosis via Bcl-2 family regulation |

| A375 (Melanoma) | 37.81 | Increases ROS and induces apoptosis |

| B16 (Melanoma) | 53.46 | Induces apoptosis through ROS-mediated pathways |

| HOS (Osteosarcoma) | 3.89 | G2/M phase arrest and caspase activation |

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in models of spinal cord injury (SCI). Research indicates that it inhibits the activation of the NF-κB pathway, which is pivotal in inflammatory responses. The compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β both in vivo and in vitro .

Case Study: Spinal Cord Injury Model

In a recent study, this compound was administered to mice after SCI. The results demonstrated improved motor function and reduced glial cell activation, suggesting its potential therapeutic application for SCI treatment .

Additional Biological Activities

Beyond its antitumor and anti-inflammatory effects, this compound has shown antifungal properties and impacts on other biological processes:

- Inhibition of Colon Cancer Cell Proliferation: this compound significantly inhibits the growth of colon cancer cells through various signaling pathways .

- Effects on Glioblastoma Cells: Studies have reported that this compound inhibits glioblastoma cell proliferation and metastasis in vitro, providing insights into its potential as a therapeutic agent for brain tumors .

Table 2: Summary of Other Biological Activities

特性

IUPAC Name |

7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHMMVBOTXEHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174250 | |

| Record name | Daphnoretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034-69-7 | |

| Record name | Daphnoretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daphnoretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daphnoretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Daphnoretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPHNORETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Q3KY3LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of daphnoretin?

A1: this compound acts as a protein kinase C (PKC) activator. [] PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Q2: How does this compound's activation of PKC affect cancer cells?

A2: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer, leukemia, and melanoma cells. [, , ] This effect is attributed to its ability to modulate the expression of apoptosis-related proteins such as Bcl-2 family members and caspases. [, ]

Q3: Does this compound influence cell cycle progression?

A3: Yes, this compound has been reported to induce cell cycle arrest in various cancer cell lines. For instance, it arrested human osteosarcoma cells in the G2/M phase by downregulating cdc2, cyclin A, and cyclin B1. [] It also induced G1-phase arrest in human hepatoma HepG2 cells by upregulating p21cip1 and decreasing the activity of the cdk2/cyclin E complex. []

Q4: Does this compound exert its effects solely through PKC activation?

A4: While PKC activation is a key mechanism, research suggests this compound may act through additional pathways. For example, it has been shown to induce reactive oxygen species (ROS) production, contributing to its pro-apoptotic effects in melanoma cells. []

Q5: Are there any studies exploring this compound's anti-inflammatory potential?

A5: Yes, this compound demonstrated anti-inflammatory effects in a mouse model of neuroinflammation. It reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) while increasing the anti-inflammatory cytokine IL-10. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C19H12O6 and a molecular weight of 336.29 g/mol. [, ]

Q7: What spectroscopic techniques have been employed to elucidate the structure of this compound?

A7: Researchers have used various spectroscopic techniques for structural characterization, including ultraviolet spectrometry (UV), mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR. [, , , , , ]

Q8: Is this compound stable under different pH conditions?

A8: this compound exhibits pH-dependent stability. It degrades rapidly in alkaline environments but remains stable in acidic conditions. []

Q9: How is this compound distributed in the body after absorption?

A9: Following absorption, this compound exhibits wide tissue distribution, with the highest concentration found in lung tissue. [] Other studies using a galactosyl this compound liposome formulation observed the highest drug concentration in the liver. []

Q10: Has the metabolism of this compound been investigated?

A10: One study investigated the urinary excretion of this compound in rats and found that it is primarily excreted as glucuronidated this compound, suggesting it undergoes metabolism via glucuronidation. []

Q11: What types of in vitro assays have been used to evaluate this compound's activity?

A11: Researchers have employed various cell-based assays, including MTT assays, colony formation assays, flow cytometry, fluorescence microscopy, and Western blotting, to investigate this compound's effects on cell viability, cell cycle progression, apoptosis, and protein expression. [, , , , ]

Q12: Are there any preclinical studies demonstrating the efficacy of this compound in vivo?

A12: Yes, this compound has demonstrated antitumor activity in vivo. In a rat model of hepatocellular carcinoma, a this compound nano-preparation (GPP/PP-DAP) effectively inhibited tumor growth and exhibited good liver targeting. []

Q13: Has this compound been investigated in clinical trials?

A13: Currently, there are no published clinical trials investigating the safety and efficacy of this compound in humans. Further research is needed to translate its preclinical findings to clinical applications.

Q14: What challenges are associated with the formulation of this compound?

A14: this compound's poor water solubility poses challenges for its formulation and administration. []

Q15: Have any strategies been explored to overcome the formulation challenges of this compound?

A15: Yes, researchers have developed a nano-preparation of this compound using glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid)/polyethylene glycol-block-poly(D,L-lactic acid) (GPP/PP-DAP). This formulation significantly improved its solubility and enhanced its delivery to liver cancer cells. []

Q16: Does modifying this compound's structure affect its pharmacological activity?

A16: While limited information is available on specific structural modifications, one study explored the binding affinity of this compound and its derivatives to GABA-transaminase in silico. [] Further research is needed to establish a comprehensive structure-activity relationship (SAR) for this compound and its analogs.

Q17: What analytical techniques are commonly employed for this compound analysis?

A17: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors and mass spectrometers (MS), is widely used for the qualitative and quantitative analysis of this compound in different matrices, including plant extracts, biological samples, and formulations. [, , , , , ]

Q18: Are there validated analytical methods for this compound quantification?

A18: Several studies report the development and validation of analytical methods for this compound quantification, including HPLC methods with UV detection and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. [, , , , ] These methods are crucial for ensuring the quality control of this compound-containing products.

Q19: Are there any known adverse effects associated with this compound use?

A19: While this compound has shown promising activities in preclinical studies, detailed information regarding its potential adverse effects is limited. Further research, especially in humans, is necessary to establish its safety profile.

Q20: Is there any information available on the environmental impact of this compound?

A20: Research on the environmental impact and degradation of this compound is limited. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.

Q21: What research infrastructure and resources are crucial for advancing this compound research?

A21: Continued research on this compound necessitates access to advanced analytical techniques, such as HPLC, MS, and NMR, for compound isolation, characterization, and quantification. Additionally, access to cell culture facilities, animal models, and computational tools is essential for investigating its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Q22: What are some of the historical milestones in this compound research?

A22: Research on this compound dates back several decades. Early studies focused on its isolation and structural elucidation from various plant sources. [, ] Subsequent research explored its pharmacological activities, including its antitumor, antiviral, and anti-inflammatory effects. [, , , ]

Q23: What are some potential cross-disciplinary applications of this compound research?

A23: this compound research holds promise for cross-disciplinary applications. For example, its anti-inflammatory and neuroprotective effects could be further explored in the context of neurodegenerative diseases. [] Additionally, its anticancer properties could be investigated in combination with other therapeutic modalities, such as chemotherapy or immunotherapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。